molecular formula C14H12Cl2N2OS B3868576 2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide

Cat. No. B3868576
M. Wt: 327.2 g/mol
InChI Key: UMTDURBIDLWSKX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide involves the inhibition of various enzymes and proteins involved in inflammatory and cancer pathways. The compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit tumor growth, and exhibit anti-bacterial properties. It has also been found to modulate various signaling pathways involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-bacterial properties. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide. These include the development of more efficient synthesis methods, the investigation of its potential applications in various fields, such as drug discovery and agriculture, and the exploration of its potential mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of the compound.
In conclusion, this compound is a promising chemical compound with significant potential applications in various fields of science. Its potent anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable candidate for further research and development.

Scientific Research Applications

2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also shown promise in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-9(12-6-7-13(16)20-12)17-18-14(19)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTDURBIDLWSKX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)Cl)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide
Reactant of Route 2
2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide
Reactant of Route 3
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2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide
Reactant of Route 4
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2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide
Reactant of Route 5
2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide
Reactant of Route 6
2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide

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